molecular formula C16H13N3O3S2 B11407309 6-methyl-4-oxo-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide

6-methyl-4-oxo-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide

Cat. No.: B11407309
M. Wt: 359.4 g/mol
InChI Key: SCIXDHHPEGUELR-UHFFFAOYSA-N
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Description

6-methyl-4-oxo-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide is a complex organic compound that features a chromene core, a thiadiazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-4-oxo-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide typically involves multiple steps. One common approach is to start with the chromene core and introduce the thiadiazole ring through a series of nucleophilic substitution and cyclization reactions. The prop-2-en-1-ylsulfanyl group can be introduced via a thiol-ene reaction, and the carboxamide group is usually formed through an amidation reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as column chromatography, and the employment of catalysts to enhance reaction rates .

Chemical Reactions Analysis

Types of Reactions

6-methyl-4-oxo-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of the chromene core can produce alcohols .

Scientific Research Applications

6-methyl-4-oxo-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-methyl-4-oxo-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways or disruption of cellular processes such as DNA replication .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chromene derivatives and thiadiazole-containing molecules. Examples are:

Uniqueness

What sets 6-methyl-4-oxo-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C16H13N3O3S2

Molecular Weight

359.4 g/mol

IUPAC Name

6-methyl-4-oxo-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)chromene-2-carboxamide

InChI

InChI=1S/C16H13N3O3S2/c1-3-6-23-16-19-18-15(24-16)17-14(21)13-8-11(20)10-7-9(2)4-5-12(10)22-13/h3-5,7-8H,1,6H2,2H3,(H,17,18,21)

InChI Key

SCIXDHHPEGUELR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=NN=C(S3)SCC=C

Origin of Product

United States

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